molecular formula C15H21NO2 B8681837 tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate

tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate

Cat. No.: B8681837
M. Wt: 247.33 g/mol
InChI Key: OWXXHQYNJUCJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate is an organic compound with the molecular formula C15H21NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by an indan-2-yl group, and the carboxyl group is esterified with tert-butyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate typically involves the reaction of indan-2-ylamine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or primary amines .

Scientific Research Applications

tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate involves its interaction with specific molecular targets and pathways. The indan-2-yl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1H-inden-2-yl)glycine tert-butyl ester
  • tert-Butyl N-(indan-2-yl)glycinate
  • tert-Butyl N-(2-indanyl)glycinate

Uniqueness

tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate is unique due to its specific structural features, such as the indan-2-yl group and the tert-butyl ester moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)10-16-13-8-11-6-4-5-7-12(11)9-13/h4-7,13,16H,8-10H2,1-3H3

InChI Key

OWXXHQYNJUCJFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1CC2=CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Indanone (40 g) is dissolved in 300 ml of methanol, 78 g of glycine tert-butyl ester phosphite and 150 g of water are added, and then 23 g of sodium cyanoborohydride is added over 15 minutes with ice cooling and stirring. The resulting mixture is further stirred at room temperature for 4 hours. To the reaction mixture, 400 ml of 20% phosphoric acid is added portionwise over an hour, 200 ml of water is then added, the mixture is stirred for 30 minutes and then extracted with 800 ml of ethyl ether, and the aqueous layer is adjusted to pH 10 with 20% sodium hydroxide and extracted with 4 portions (500 ml in total) of chloroform. The extract is dried over anhydrous sodium sulfate and then distilled under reduced pressure. 50 ml of ethanol and then 150 ml of water are added to the oil obtained, and the mixture is cooled. The crystalline precipitate is collected by filtration and recrystallized twice from aqueous ethanol to give 47 g of (indan-2-yl)glycine tert-butyl ester as colorless prisms melting at 54°-55° C.
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40 g
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300 mL
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glycine tert-butyl ester phosphite
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78 g
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150 g
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23 g
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400 mL
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reactant
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of 2-aminoindane hydrochloride (5.0g, 29.5 mmol) and powdered K2CO3 (8.3 g, 60.0 mmol) in absolute EtOH (30 mL) was added tert-butyl bromoacetate (4.4 mL, 29.5 mmol). After stirring for 10 min at rt the reaction was heated to 45° C. and stirred for 2 hr. The reaction was cooled to rt, diluted with EtOAc, filtered and concentrated. Chromatography of the residue on silica gel (elution with 20% EtOAc:hexane) provided 4.7g of compound 721 as a white crystalline solid. ##STR100##
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5 g
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8.3 g
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30 mL
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4.4 mL
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